(3-Iodo-pyrrolidin-1-yl)-acetic acid
Description
(3-Iodo-pyrrolidin-1-yl)-acetic acid: is an organic compound characterized by the presence of an iodine atom attached to a pyrrolidine ring, which is further connected to an acetic acid moiety
Properties
IUPAC Name |
2-(3-iodopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQRRMDYHKIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1I)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300222 | |
| Record name | 1-Pyrrolidineacetic acid, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-47-8 | |
| Record name | 1-Pyrrolidineacetic acid, 3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-pyrrolidin-1-yl)-acetic acid typically involves the iodination of pyrrolidine followed by the introduction of the acetic acid group. One common method includes the reaction of pyrrolidine with iodine in the presence of a suitable oxidizing agent to form 3-iodopyrrolidine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and subsequent acetic acid incorporation using continuous flow reactors to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety by recycling reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of (3-Iodo-pyrrolidin-1-yl)-acetic acid lies in drug development . The compound is being investigated for its potential to serve as a building block in synthesizing novel pharmaceuticals.
- Neuropharmacology : Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions. Research indicates that its structural features may enhance blood-brain barrier permeability, facilitating central nervous system drug delivery .
Biochemical Research
In biochemical studies, this compound is utilized to explore metabolic pathways:
- Amino Acid Metabolism : It serves as a substrate in the synthesis of amino acid derivatives, aiding in understanding metabolic processes and their implications in diseases such as diabetes and obesity .
Analytical Chemistry
The compound is also significant in analytical chemistry:
- Chromatographic Standards : It is employed as a standard in chromatographic techniques, which are essential for the quantification of related compounds in complex biological matrices. This application is vital for ensuring accurate results in pharmacokinetic studies and drug formulation analysis .
Neuroscience Applications
Research into the neuroprotective properties of this compound suggests its potential use in:
- Neuroprotection : Studies are ongoing to evaluate its efficacy in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant neuroprotective effects in vitro, reducing neuronal cell death induced by oxidative stress. The compound was shown to modulate specific signaling pathways involved in cell survival .
Case Study 2: Synthesis of Amino Acid Derivatives
Another research project focused on synthesizing various amino acid derivatives using this compound as a precursor. The findings indicated that these derivatives displayed enhanced biological activity, suggesting potential therapeutic applications .
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceutical Development | Drug formulation for neurological disorders | Enhanced blood-brain barrier permeability |
| Biochemical Research | Studying amino acid metabolism | Insights into metabolic pathways |
| Analytical Chemistry | Chromatographic standards | Improved quantification accuracy |
| Neuroscience Applications | Neuroprotection studies | Significant reduction in oxidative stress-induced cell death |
Mechanism of Action
The mechanism of action of (3-Iodo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The acetic acid moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-pyrrolidin-1-yl)-acetic acid
- (3-Chloro-pyrrolidin-1-yl)-acetic acid
- (3-Fluoro-pyrrolidin-1-yl)-acetic acid
Uniqueness
(3-Iodo-pyrrolidin-1-yl)-acetic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to stronger interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
(3-Iodo-pyrrolidin-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
The synthesis of this compound typically involves the iodination of pyrrolidine followed by the introduction of the acetic acid moiety. A common synthetic route includes:
- Iodination : Pyrrolidine is reacted with iodine in the presence of an oxidizing agent to form 3-iodopyrrolidine.
- Acetic Acid Introduction : The resulting intermediate is then reacted with bromoacetic acid under basic conditions to yield this compound.
This compound is characterized by the presence of an iodine atom, which imparts distinct reactivity compared to its halogenated analogs, enhancing its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The iodine atom facilitates covalent bonding with nucleophilic sites on proteins, potentially modulating their activity. The acetic acid component enhances solubility and bioavailability, allowing effective interaction with target molecules .
Antimicrobial Properties
Recent studies have demonstrated that pyrrolidine derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |
|---|---|---|
| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | 0.025 |
| 2,4,6-tripyrrolidinochlorobenzene | 0.005 | 0.015 |
Anti-inflammatory and Anticancer Potential
Studies have also explored the anti-inflammatory and anticancer properties of this compound. Its structural characteristics allow it to act as a biochemical probe in various cellular pathways, potentially leading to therapeutic applications in treating inflammatory diseases and cancer .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of pyrrolidine derivatives found that compounds similar to this compound exhibited cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that derivatives of this compound could significantly reduce tumor sizes when administered at specific dosages over a period . This highlights the compound's potential for therapeutic development against malignancies.
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
- Biological Research : Used as a tool for studying enzyme interactions and biological pathways.
- Pharmaceutical Development : Investigated for potential therapeutic applications in treating infections and cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
